1,5-Dimethyl-3-ethoxycarbonylpyrazole (CAS 5744-51-4) is a specifically substituted heterocyclic compound widely used as a key intermediate in organic synthesis. Its primary procurement driver is its role as a foundational building block for creating complex, high-value active ingredients in the agrochemical and pharmaceutical sectors. The structural arrangement of the N-methyl, C-methyl, and ethyl carboxylate groups on the pyrazole ring is a critical feature, directly enabling the synthesis of specific classes of commercial products, particularly pyrazole carboxamide fungicides.
Substituting this compound with a close structural analog is often unviable in established manufacturing and research processes. The specific 1,5-dimethyl-3-carboxylate substitution pattern is a prerequisite for accessing certain classes of potent succinate dehydrogenase inhibitor (SDHI) fungicides. Using a positional isomer, such as a pyrazole-4-carboxylate, would necessitate a complete redesign of the synthesis pathway to target a different and non-interchangeable class of final products. Likewise, substituting the ethyl ester for the corresponding carboxylic acid fundamentally changes the required downstream reaction conditions, shifting from direct transamidation or hydrolysis pathways to those requiring peptide coupling agents, which impacts process complexity, cost, and waste streams.
This compound's physical form as a low-melting solid provides distinct processability advantages over closely related isomeric precursors. Its melting point is documented at 42-46 °C, allowing it to be handled as a liquid at moderately elevated temperatures. In contrast, the isomeric precursor 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid has a significantly higher melting point of 172.6–172.9 °C. This difference of over 125 °C is critical for process design, solvent selection, and energy consumption during manufacturing.
| Evidence Dimension | Melting Point |
| Target Compound Data | 42-46 °C |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: 172.6–172.9 °C |
| Quantified Difference | >125 °C lower melting point than the isomeric acid |
| Conditions | Standard atmospheric pressure. |
The significantly lower melting point allows for easier handling, enables low-temperature melt processing, and offers a wider range of solvent choices compared to high-melting-point isomers.
As an ethyl ester, this compound provides the carboxyl functional group in a 'protected' form, which is a key advantage in multi-step synthetic routes. Procuring the ester circumvents the need for direct handling of the free carboxylic acid (e.g., 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, CAS 5744-59-2) and the associated coupling reagents (like EDC·HCl) often required for amide bond formation. This simplifies the process, reduces the number of reagents, and can prevent undesirable side reactions with other functional groups in a complex substrate.
| Evidence Dimension | Functional Group Form & Reactivity |
| Target Compound Data | Ethyl Ester: Protected carboxylic acid, suitable for direct transamidation or hydrolysis under controlled conditions. |
| Comparator Or Baseline | Carboxylic Acid (CAS 5744-59-2): Requires activation with coupling reagents for amidation, potentially leading to side reactions. |
| Quantified Difference | Qualitative: Eliminates the need for a separate carboxyl activation step and associated reagents. |
| Conditions | Standard amide bond formation and multi-step synthesis protocols. |
Procuring the ester form can lead to more efficient, cleaner, and potentially higher-yielding downstream reactions by avoiding the complexities of free acid activation.
The pyrazole-3-carboxylate scaffold, of which this compound is a prime example, is a non-negotiable structural core for a specific and commercially significant group of SDHI fungicides. While pyrazole-4-carboxamides also function as SDHIs, they represent a distinct chemical class. For manufacturing processes targeting fungicides like penthiopyrad, bixafen, or isopyrazam, starting with a pyrazole-3-carboxylate precursor is essential. Attempting to substitute with a pyrazole-4-carboxylate would fail to produce the desired active ingredient.
| Evidence Dimension | Scaffold Suitability for Target Molecule Class |
| Target Compound Data | The pyrazole-3-carboxylate core is required for synthesizing fungicides such as penthiopyrad and bixafen. |
| Comparator Or Baseline | Pyrazole-4-carboxylate core, which is used for a different class of fungicides like boscalid. |
| Quantified Difference | Qualitative: Leads to structurally and commercially distinct classes of final products. |
| Conditions | Synthesis of pyrazole carboxamide-based SDHI fungicides. |
For any R&D or manufacturing process aimed at producing specific pyrazole-3-carboxamide fungicides, this exact structural scaffold is required, making isomeric alternatives unsuitable.
This compound is the right choice for research, development, or manufacturing programs targeting the synthesis of specific SDHI fungicides where the amide linkage is at the 3-position of the pyrazole ring. Its structure is a validated and essential component for this commercially important agrochemical class.
Ideal for processes where handling and reaction conditions are simplified by a low-melting-point solid (42-46 °C). It enables processing in a molten state at low temperatures or rapid dissolution in a wide range of organic solvents, which is a significant advantage over high-melting isomers.
This ester is the preferred precursor in complex synthetic sequences where a free carboxylic acid could cause unwanted side reactions. Procuring this compound provides a stable, protected carboxyl group, streamlining the synthesis of advanced pharmaceutical or specialty chemical targets.
Irritant